BenchChemオンラインストアへようこそ!

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

NF-κB activation immunostimulation TLR4 adjuvant

This specific sulfamoyl benzamidothiazole analog features a terminal 4-acetylbenzamide group, critical for modulating NF-κB activation and cytokine release profiles. Unlike the simpler N4-acetylsulfathiazole, its increased aromatic bulk and distinct lipophilicity (XLogP=1.3) provide unique SAR data. Procure this precise structure to avoid activity-divergent results in immunostimulatory assays, selectivity profiling, and reference standard calibration.

Molecular Formula C18H15N3O4S2
Molecular Weight 401.46
CAS No. 300818-48-8
Cat. No. B2684361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
CAS300818-48-8
Molecular FormulaC18H15N3O4S2
Molecular Weight401.46
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C18H15N3O4S2/c1-12(22)13-2-4-14(5-3-13)17(23)20-15-6-8-16(9-7-15)27(24,25)21-18-19-10-11-26-18/h2-11H,1H3,(H,19,21)(H,20,23)
InChIKeyKXVGYMYJXJMNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 300818-48-8): Structural Classification & Procurement Baseline


4-Acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 300818-48-8) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class, characterized by a thiazole ring, a central sulfonamide bridge, and a terminal 4-acetylbenzamide moiety . Structurally, it is an extended derivative of the N4-acetylsulfathiazole scaffold (CAS 127-76-4), where the simple acetamide group is replaced by a 4-acetylbenzamide functionality, increasing aromatic bulk and lipophilicity [1]. This compound has been studied as part of systematic structure-activity relationship (SAR) investigations within the sulfamoyl benzamidothiazole series, where modifications at the terminal amide site have been shown to modulate NF-κB activation potency and immunostimulatory cytokine release [2]. It is primarily sourced as a research chemical for in vitro probe development, SAR expansion, and as a potential reference standard in analytical method development [1].

4-Acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (300818-48-8): Why Generic Structural Substitution Is Not Advisable


The sulfamoyl benzamidothiazole scaffold is highly sensitive to terminal amide modifications, making simple generic substitution chemically inappropriate for experimental reproduction or procurement. The 4-acetylbenzamide terminus of CAS 300818-48-8 introduces a ketone-bearing phenyl ring that is absent in the parent metabolite N4-acetylsulfathiazole (CAS 127-76-4, an acetamide-terminated analog) [1]. Systematic SAR studies on this scaffold have demonstrated that modifications at the terminal amide site produce compounds with distinct potency ranges in NF-κB reporter assays; compounds with bulkier aromatic substitutions exhibited altered efficacy profiles relative to the parent compound 1 [2]. Furthermore, replacement with dimethylamino analogs (e.g., 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide) yields molecules with divergent enzyme inhibition profiles, including carbonic anhydrase versus kinase selectivity, underscoring that even single-group substitutions redirect biological activity . Consequently, generic in-class substitution without precise structural matching carries a high risk of producing inactive or activity-divergent chemical matter in downstream assays.

4-Acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (300818-48-8): Quantitative Differentiation Evidence Against Closest Analogs


Scaffold Class Evidence: NF-κB Activation Compared to Parent Compound 1 in the Sulfamoyl Benzamidothiazole Series

The sulfamoyl benzamidothiazole scaffold, which includes 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 300818-48-8) as a terminal benzamide variant, was identified through high-throughput screening to prolong NF-κB activation after TLR4 stimulation with LPS. In systematic SAR studies, modifications at the terminal amide position yielded compounds with differential potency; compound 1 (the parent scaffold) exhibited sustained NF-κB activation, while bulkier aryl-substituted analogs such as 18q and 54h demonstrated enhanced potency relative to compound 1 [1]. Although direct quantitative data for the exact 4-acetylbenzamide substitution are not available in the public domain, class-level inference indicates that the 4-acetylbenzamide group occupies the same modifiable site that tolerates aromatic extensions, placing this compound within a potency-tunable region of the scaffold. The fold-enhancement in NF-κB activation over LPS alone varied among analogs, with certain substitutions yielding >2-fold improvement in SEAP reporter activity [1].

NF-κB activation immunostimulation TLR4 adjuvant

Structural Differentiation vs. N4-Acetylsulfathiazole (CAS 127-76-4): Increased Aromatic Bulk and Lipophilicity

CAS 300818-48-8 differs from the closest metabolic analog N4-acetylsulfathiazole (CAS 127-76-4) by the presence of a 4-acetylbenzamide group replacing the simple acetamide terminus. This structural difference adds a phenyl ring and a ketone carbonyl, increasing topological polar surface area (tPSA) to approximately 142 Ų and the calculated XLogP to 1.3 . By comparison, N4-acetylsulfathiazole (MW 299.3, C11H11N3O3S2) has a lower molecular weight and fewer hydrogen bond acceptors, lacking the benzamide carbonyl [1]. The increased aromatic character and hydrogen bonding capacity of CAS 300818-48-8 are expected to influence passive membrane permeability, plasma protein binding, and metabolic susceptibility, particularly to amidase and acetyltransferase enzymes that act on the terminal amide bond.

physicochemical properties lipophilicity metabolic stability

Target Class Selectivity Differentiation: Profiling Against Structurally Related Thiazole-Sulfonamide Inhibitors

Within the broader class of thiazole-sulfonamide compounds possessing an N-(thiazol-2-yl)sulfamoyl-phenyl core, biological activity is exquisitely dependent on the nature of the terminal amide substituent. For example, the diphenylacetamide analog ICA-121431 (CAS 313254-51-2) is a potent and selective inhibitor of human Nav1.3 and Nav1.1 voltage-gated sodium channels (IC50 = 19 nM) with minimal activity against Nav1.5 or Nav1.7 . In contrast, the 2-hydroxy-3-methoxybenzylamino analog CAY10698 (CAS 684236-01-9) is a selective 12-lipoxygenase (12-LOX) inhibitor (IC50 = 5.1 μM) with no activity against 5-LOX, 15-LOX-1, 15-LOX-2, COX-1, or COX-2 . These data demonstrate that the terminal substitution on the common sulfamoyl-phenyl-thiazole core dictates target engagement, making CAS 300818-48-8, with its unique 4-acetylbenzamide terminus, a distinct chemical entity with its own target selectivity profile.

kinase inhibition ion channel modulation lipoxygenase inhibition

Physical Property Differentiation: Calculated LogP and Solubility Determinants for Formulation Compatibility

The calculated partition coefficient (XLogP = 1.3) and topological polar surface area (tPSA ≈ 142 Ų) of CAS 300818-48-8 place it in a moderate lipophilicity range, distinct from both the more polar N4-acetylsulfathiazole (tPSA ~105 Ų) and the highly lipophilic ICA-121431 (diphenylacetamide, cLogP estimated >3.5). This intermediate lipophilicity profile may facilitate dissolution in standard organic solvents (DMSO, DMF) at concentrations suitable for in vitro assays, while maintaining sufficient aqueous compatibility for cell-based studies . The presence of both a ketone carbonyl (acetyl group) and a secondary amide (benzamide) provides additional hydrogen bonding capacity that can influence aggregation potential and non-specific binding in biochemical assays.

solubility formulation DMSO compatibility

4-Acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (300818-48-8): Evidence-Backed Application Scenarios for Procurement


Chemical Probe for NF-κB Pathway SAR Expansion in the Sulfamoyl Benzamidothiazole Series

CAS 300818-48-8 serves as a terminal benzamide-substituted probe within the sulfamoyl benzamidothiazole series, validated by Shukla et al. (2021) for its ability to sustain and modulate NF-κB activation after TLR4 co-stimulation [1]. Researchers procuring this compound can systematically investigate how the 4-acetylbenzamide modification affects immunostimulatory potency relative to parent compound 1 and other optimized analogs such as 18q and 54h. The compound is suitable for use in SEAP-based NF-κB reporter assays in THP-1 cells, cytokine release profiling (IL-6, TNF-α), and murine vaccination co-adjuvant studies when combined with MPLA [1].

Reference Standard for Physicochemical Differentiation in Thiazole-Sulfonamide Compound Libraries

CAS 300818-48-8 represents a specific lipophilicity and hydrogen bonding profile (XLogP = 1.3; tPSA ≈ 142 Ų) that distinguishes it from both the polar N4-acetylsulfathiazole (tPSA ~105 Ų) and the highly lipophilic diphenylacetamide analog ICA-121431 (cLogP >3.5) . This compound is procured as a reference standard for calibrating chromatographic retention times, assessing DMSO solubility ranges within the sulfamoyl-thiazole chemical space, and benchmarking non-specific binding in biochemical assays across compound libraries with varying lipophilicities .

Selectivity Profiling Anchor for Sulfamoyl-Phenyl-Thiazole Scaffold-Based Target Deconvolution

The sulfamoyl-phenyl-thiazole core present in CAS 300818-48-8 is a proven privileged scaffold capable of engaging distinct target classes depending on terminal substitution, as evidenced by the Nav1.3/Nav1.1 selectivity of ICA-121431 (IC50 = 19 nM) and the 12-LOX selectivity of CAY10698 (IC50 = 5.1 μM) . Procurement of CAS 300818-48-8 enables its use as a structurally unique anchor point in selectivity profiling panels against ion channels, lipoxygenases, carbonic anhydrases, and kinases, facilitating target deconvolution studies that map the relationship between the 4-acetylbenzamide terminus and biological target engagement .

Quote Request

Request a Quote for 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.